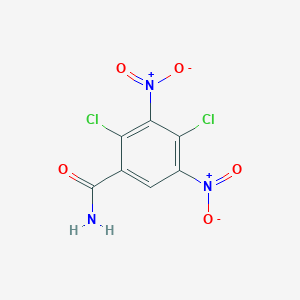

2,4-Dichloro-3,5-dinitrobenzamide

描述

Significance of Nitroaromatic and Halogenated Aromatic Scaffolds in Organic Chemistry

Nitroaromatic and halogenated aromatic scaffolds are fundamental building blocks in organic synthesis. The nitro group, being a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution and directs incoming groups to the meta position. nih.gov This electronic influence is crucial in controlling the regioselectivity of chemical reactions. nih.gov Nitroaromatic compounds serve as precursors for a vast array of functional groups, most notably amines, through reduction. nih.gov These resulting aromatic amines are foundational materials for numerous products, including dyes, polymers, and pharmaceuticals. nih.govscielo.br

Halogenated aromatic compounds are also of immense importance. The halogens can act as leaving groups in nucleophilic substitution reactions, enabling the introduction of a wide variety of other functional groups. nih.gov Their presence can also influence the lipophilicity and electronic properties of a molecule, which is of particular interest in the design of bioactive compounds. nih.gov The combination of nitro and halo groups on an aromatic ring, therefore, creates a highly versatile scaffold for chemical exploration.

Overview of Benzamide (B126) Derivatives in Synthetic and Mechanistic Studies

Benzamide derivatives, characterized by the presence of a carboxamide group attached to a benzene (B151609) ring, are a significant class of compounds in organic chemistry. nih.gov The amide bond is a key structural feature in many biologically active molecules. acs.org The synthesis of benzamides is a widely studied area of organic chemistry, with numerous methods developed for the formation of the amide bond. nih.govacs.org These methods often involve the reaction of a carboxylic acid or its activated derivative with an amine. nih.gov

In mechanistic studies, benzamide derivatives serve as model systems for investigating reaction pathways. For instance, the kinetics of nucleophilic substitution reactions on substituted benzamide systems can provide valuable insights into the electronic effects of different substituents on reaction rates and mechanisms. researchgate.net

Research Context of 2,4-Dichloro-3,5-dinitrobenzamide within Aromatic Compound Chemistry

This compound is a specific molecule that embodies the characteristics of the aforementioned scaffolds. Its structure, featuring two chlorine atoms and two nitro groups on a benzamide core, makes it a subject of interest for studying the interplay of these functional groups. The compound is primarily used in research and development settings. chemicalbook.com

The synthesis of this compound has been described, involving the reaction of 2,4-dichloro-3,5-dinitrobenzoyl chloride with concentrated ammonia. prepchem.com This reaction yields yellow needles of the product. prepchem.com The physical and chemical properties of this compound are documented, providing a basis for its use in further chemical transformations.

The presence of multiple reactive sites on the this compound molecule, including the two chlorine atoms susceptible to nucleophilic substitution and the nitro groups that can be reduced, offers a platform for creating a diverse range of derivatives. Research on a related compound, methyl 2,4-dichloro-3,5-dinitrobenzoate, has explored its nucleophilic substitution reactions with various amines, demonstrating that aminodechlorination occurs at the C-2 position. researchgate.net This suggests that this compound could undergo similar selective transformations.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₇H₃Cl₂N₃O₅ | chemicalbook.com3bsc.com |

| Molecular Weight | 280.02 g/mol | chemicalbook.com3bsc.com |

| Appearance | Yellow needles | prepchem.com |

| Melting Point | 262-265 °C | prepchem.com |

| Boiling Point | 310.7°C at 760 mmHg | chemicalbook.comletopharm.com |

| Density | 1.798 g/cm³ | chemicalbook.comletopharm.com |

| Vapor Pressure | 0.000591 mmHg at 25°C | chemicalbook.comletopharm.com |

| CAS Number | 13550-88-4 | chemicalbook.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,4-dichloro-3,5-dinitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2N3O5/c8-4-2(7(10)13)1-3(11(14)15)5(9)6(4)12(16)17/h1H,(H2,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBMOQSTZFCSCEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90159430 | |

| Record name | Benzamide, 2,4-dichloro-3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13550-88-4 | |

| Record name | Benzamide, 2,4-dichloro-3,5-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013550884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13550-88-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73705 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 2,4-dichloro-3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes for 2,4 Dichloro 3,5 Dinitrobenzamide and Its Precursors

Conventional Synthetic Pathways to 2,4-Dichloro-3,5-dinitrobenzamide

Conventional methods for the synthesis of this compound often involve multi-step processes, starting from commercially available materials. These pathways, while established, are continuously being optimized for improved yield and safety.

Aminolysis of 2,4-Dichloro-3,5-dinitrobenzoyl Chloride

The aminolysis of an acyl chloride is a standard method for the formation of amides. In this specific synthesis, 2,4-Dichloro-3,5-dinitrobenzoyl chloride is treated with an amine source. This reaction is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the benzoyl chloride. The departure of the chloride ion, a good leaving group, facilitates the formation of the amide bond. While direct literature on the aminolysis of 2,4-dichloro-3,5-dinitrobenzoyl chloride is not extensively detailed in the provided results, the reaction of the related compound 3,5-dinitrobenzoyl chloride with amines is a well-established method for creating derivatives for analytical purposes. wikipedia.orgsigmaaldrich.com This suggests a similar reactivity pattern for its dichlorinated analogue. The reaction typically proceeds by dissolving the acyl chloride in a suitable solvent and adding the amine, often in the presence of a base to neutralize the hydrochloric acid byproduct.

Nitration Reactions of Dichlorobenzotrifluoride Precursors

A common route to dinitro-substituted aromatic compounds involves the nitration of a suitable precursor. In this case, 2,4-dichlorobenzotrifluoride (B41404) serves as a starting material. google.compolimi.it The trifluoromethyl group is a deactivating, meta-directing group, while the chlorine atoms are deactivating but ortho, para-directing. The nitration of 2,4-dichlorobenzotrifluoride with a mixture of nitric acid and sulfuric acid leads to the formation of 2,4-dichloro-5-nitrobenzotrifluoride. polimi.it Further nitration under more forcing conditions introduces a second nitro group to yield 2,4-dichloro-3,5-dinitrobenzotrifluoride (B1294799). google.compatsnap.com The subsequent conversion of the trifluoromethyl group to a benzamide (B126) can then be carried out, although the direct conversion is not detailed in the provided search results.

A patented method describes a two-step nitration process for 2,4-dichlorobenzotrifluoride. google.com The first nitration yields 2,4-dichloro-3-nitro-trifluoromethyl toluene (B28343). This intermediate is then subjected to a second nitration to produce 2,4-dichloro-3,5-dinitro-p-trifluorotoluene with a reported yield of 80-81%. google.com Another method involves a one-pot reaction where 2,4-dichlorobenzotrifluoride is treated with a mixture of fuming sulfuric acid and nitric acid at elevated temperatures to yield the dinitro product. patsnap.com

| Precursor | Reagents | Conditions | Product | Yield | Reference |

| 2,4-Dichlorobenzotrifluoride | Nitric Acid, Sulfuric Acid | 60°C | 2,4-Dichloro-5-nitrobenzotrifluoride | Not Specified | polimi.it |

| 2,4-Dichloro-3-nitro-trifluoromethyl toluene | Ammonium (B1175870) Nitrate (B79036), 20% Oleum | 100°C, 4 hours | 2,4-Dichloro-3,5-dinitro-p-trifluorotoluene | 80-81% | google.com |

| 2,4-Dichlorobenzotrifluoride | Fuming Sulfuric Acid, Nitric Acid | 40-120°C | 2,4-Dichloro-3,5-dinitrobenzotrifluoride | Not Specified | patsnap.com |

Advanced Synthetic Approaches and Process Optimization

To address the challenges of conventional methods, such as harsh reaction conditions and environmental concerns, advanced synthetic approaches are being developed. These methods focus on cleaner preparation and the use of modern technologies like microreactors.

Clean Preparation Methods for 2,4-Dichloro-3,5-dinitrobenzotrifluoride Analogues

A "clean" preparation method for 2,4-dichloro-3,5-dinitrobenzotrifluoride has been developed, focusing on waste reduction and recycling. google.com This process utilizes a two-step nitration of 2,4-dichlorobenzotrifluoride. A key feature is the recycling of the spent acid from the second nitration step back into the first nitration step, minimizing acid waste. google.com Additionally, ammonium nitrate is used in conjunction with fuming sulfuric acid for the second nitration, offering an alternative to concentrated nitric acid. google.com This approach not only reduces waste but also utilizes readily available raw materials. google.com

Microreactor Synthesis Techniques for Related Dinitrotoluene Derivatives

Microreactor technology offers significant advantages for hazardous reactions like nitration, including enhanced heat and mass transfer, improved safety, and better control over reaction parameters. The synthesis of 2,4,6-trinitrotoluene (B92697) (TNT) from 2,4-dinitrotoluene (B133949) (DNT) has been successfully demonstrated using a fully automated flow chemistry system. researchgate.net This method achieved a high conversion rate (>99%) using a standard nitrating mixture (65% HNO3/98% H2SO4) and significantly shorter reaction times (10–30 minutes) compared to traditional batch processes. researchgate.net While this specific example pertains to TNT, the principles are directly applicable to the synthesis of other dinitrotoluene derivatives and related compounds. The use of microreactors for the nitration of benzene (B151609) and toluene has also been studied, demonstrating the potential for higher yields and safer operating conditions. researchgate.net These studies highlight the potential of microreactor technology to intensify and improve the safety of nitration processes for compounds like this compound precursors.

| Reactant | Technology | Key Advantages | Product | Reference |

| 2,4-Dinitrotoluene | Flow Chemistry System | High safety, automated, high conversion rate (>99%), shorter reaction times (10-30 min) | 2,4,6-Trinitrotoluene | researchgate.net |

| Benzene, Toluene | Microreactor | Intensified heat and mass transfer, improved safety | Nitrobenzene (B124822), Nitrotoluene | researchgate.net |

Reaction Chemistry and Mechanistic Investigations of 2,4 Dichloro 3,5 Dinitrobenzamide Derivatives

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a fundamental reaction class for the functionalization of aromatic rings, particularly those bearing electron-withdrawing groups. The SNAr mechanism typically proceeds via a two-step addition-elimination process involving the formation of a Meisenheimer-type intermediate. The rate of these reactions is influenced by the nature of the substrate, the nucleophile, the leaving group, and the solvent.

Kinetic Studies of Nucleophilic Substitution on Methyl 2,4-Dichloro-3,5-dinitrobenzoate

Kinetic investigations of the reaction between methyl 2,4-dichloro-3,5-dinitrobenzoate and various secondary cyclic amines, such as piperidine (B6355638), piperazine, morpholine, and thiomorpholine (B91149), have been conducted in solvents like methanol (B129727) and benzene (B151609). researchgate.net These studies, carried out at different temperatures and amine concentrations, reveal that the reactions follow second-order kinetics. researchgate.net The rate of these reactions is significantly dependent on the nature of the amine and the solvent used. researchgate.net Spectroscopic analyses, including UV, IR, and 1H NMR, alongside elemental analysis, have confirmed that the aminodechlorination occurs at the C-2 position. researchgate.net

The reaction mechanism is proposed to proceed through the formation of a zwitterionic intermediate, which is then deprotonated to a Meisenheimer-like ion in a slow, rate-determining step. researchgate.net The variation in activation parameters across different conditions suggests a common underlying mechanism for these substitution reactions. researchgate.net

Reactivity of Aromatic Chlorine Atoms in 2,4-Dichloro-3,5-dinitrobenzamide Analogues

In analogues of this compound, the two chlorine atoms exhibit different reactivities towards nucleophilic attack. This regioselectivity is a common feature in SNAr reactions of polysubstituted aromatic compounds. For instance, in the related compound 4,6-dichloro-5-nitrobenzofuroxan, nucleophilic substitution by amines occurs selectively at the C-4 position. mdpi.com This selectivity is attributed to the electronic effects of the substituents on the aromatic ring. mdpi.com The strong electron-withdrawing nature of the condensed furoxan ring, coupled with the lower aromatic character of the carbocyclic frame, directs the nucleophilic attack to the more electron-deficient carbon atom. mdpi.com

Similarly, in 2,4-dichloroquinazoline (B46505) precursors, regioselective SNAr at the C-4 position is well-documented when reacting with various amine nucleophiles. nih.gov Density Functional Theory (DFT) calculations have shown that the carbon atom at the 4-position has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more susceptible to nucleophilic attack. nih.gov

Influence of Nucleophiles and Solvent Effects on Reaction Kinetics

The kinetics of SNAr reactions are profoundly influenced by the properties of the nucleophile and the surrounding solvent medium. The nucleophilicity of the attacking species and the ability of the solvent to stabilize the transition states and intermediates are critical factors determining the reaction rate.

Reactivity with Secondary Cyclic Amines (e.g., Piperidine, Piperazine, Morpholine, Thiomorpholine)

The reactivity of methyl 2,4-dichloro-3,5-dinitrobenzoate with secondary cyclic amines has been systematically studied. researchgate.net The reactions with piperidine, piperazine, morpholine, and thiomorpholine in methanol and benzene were monitored spectrophotometrically. researchgate.net The observed second-order rate constants indicate that the reactions are not catalyzed by a second molecule of the amine and are highly dependent on the specific amine and solvent used. researchgate.net For example, the reaction of 2,4-dinitrobenzenesulfonyl chloride with piperidine is favored in polar solvents that can act as hydrogen bond donors and acceptors, while the reaction with propylamine (B44156) is favored in solvents that are primarily hydrogen bond acceptors. uchile.clrsc.org This highlights that both the structure of the nucleophile and the solvent's hydrogen bonding capabilities play a crucial role in determining reactivity. uchile.clrsc.org

| Amine | Solvent | Temperature (°C) | k₂ (L mol⁻¹ s⁻¹) |

|---|---|---|---|

| Piperidine | Methanol | 25 | Data Not Available |

| Piperidine | Benzene | 25 | Data Not Available |

| Piperazine | Methanol | 25 | Data Not Available |

| Piperazine | Benzene | 25 | Data Not Available |

| Morpholine | Methanol | 25 | Data Not Available |

| Morpholine | Benzene | 25 | Data Not Available |

| Thiomorpholine | Methanol | 25 | Data Not Available |

| Thiomorpholine | Benzene | 25 | Data Not Available |

Quantitative Analysis of Solvent Parameters and Solvation Models in Reaction Rates

Solvation models are employed to quantitatively analyze these effects. The rate coefficients are often found to be dependent on the solvent's ability to donate or accept hydrogen bonds. uchile.clrsc.org In some cases, the ambiphilic nature of solvents like water and formamide, which can act as both hydrogen bond donors and acceptors, can induce nucleophilic activation at the nitrogen center of the amine. researchgate.net The use of ionic liquids as reaction media has also been explored, with some showing enhanced reaction rates due to their unique solvation properties. researchgate.net

Thermodynamic Parameters and Activation Energies of SNAr Reactions

The study of thermodynamic parameters, such as activation enthalpy (ΔH‡) and activation entropy (ΔS‡), provides deeper insight into the reaction mechanism. For the reactions of methyl 2,4-dichloro-3,5-dinitrobenzoate with secondary cyclic amines, the thermodynamic parameters have been determined from the temperature dependence of the rate constants. researchgate.net These parameters indicate that the reactions are greatly dependent on the nature of the solvent and the amine. researchgate.net

In related systems, it has been shown that differences in activation enthalpies are the primary factor governing the "element effect" (the relative reactivity of different halogens as leaving groups) in SNAr reactions. researchgate.net The regular variation of activation parameters across a series of reactions often suggests a common mechanistic pathway. researchgate.net

| Solvent | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J mol⁻¹ K⁻¹) |

|---|---|---|

| Methanol | Data Not Available | Data Not Available |

| Benzene | Data Not Available | Data Not Available |

Mechanistic Pathways and Intermediate Formation

Evidence for SNAr Mechanism and Meisenheimer Intermediate Formation

The generally accepted mechanism for nucleophilic aromatic substitution on highly electron-deficient rings, such as that in this compound derivatives, is the SNAr mechanism. researchgate.net This pathway proceeds via a two-step addition-elimination process. The cornerstone evidence for this mechanism is the formation and, in many cases, the detection or isolation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.commasterorganicchemistry.com

In the first step of the SNAr mechanism, a nucleophile attacks the carbon atom bearing a leaving group (in this case, a chlorine atom). This attack is favored because the strong electron-withdrawing effects of the two nitro groups and the second chlorine atom make the carbons at positions 2 and 4 electrophilic. doubtnut.com The attack results in the formation of a negatively charged, non-aromatic cyclohexadienyl anion intermediate, the Meisenheimer complex. youtube.com The negative charge in this intermediate is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho and para nitro groups, which provides significant stabilization. masterorganicchemistry.com

Kinetic studies on methyl 2,4-dichloro-3,5-dinitrobenzoate, a close derivative of the titular compound, reacting with various amines (piperidine, piperazine, morpholine) have shown that aminodechlorination occurs, consistent with an SNAr pathway. researchgate.netresearchgate.net For instance, linear relationships observed in plots of log k2 against pKa values for reactions with substituted anilines indicate significant bond formation in the transition state, supporting the formation of a Meisenheimer-like intermediate. researchgate.net The stabilization of this zwitterionic intermediate can be further enhanced by factors such as intramolecular hydrogen bonding and solvent interactions. niscpr.res.in

Rate-Determining Steps in Nucleophilic Substitution Processes

Kinetic investigations into the reaction of methyl 2,4-dichloro-3,5-dinitrobenzoate with piperidine across a range of solvents have provided clear insights into the rate-determining step. niscpr.res.in The reaction follows second-order kinetics, being first order in both the substrate and the nucleophile (piperidine). This kinetic profile indicates that the initial addition of the nucleophile to form the zwitterionic Meisenheimer intermediate is the slow, rate-determining step. niscpr.res.in The subsequent expulsion of the chloride ion to form the final product is a comparatively fast process.

The table below summarizes kinetic data for the reaction of a derivative, methyl 2,4-dichloro-3,5-dinitrobenzoate, with piperidine in various solvents, illustrating the influence of the reaction medium on the rate of a process where nucleophilic addition is the rate-determining step.

| Solvent | kA x 103 (L mol-1 s-1) at 25°C | ΔH‡ (kJ mol-1) | -ΔS‡ (J K-1 mol-1) |

| Methanol | 21.0 | 45.3 | 114 |

| Ethanol | 16.9 | 48.7 | 104 |

| n-Propanol | 12.8 | 49.6 | 104 |

| Isopropanol | 8.2 | 52.3 | 99 |

| t-Butyl alcohol | 3.9 | 56.4 | 93 |

| Acetonitrile | 358.0 | 36.1 | 102 |

| Dimethylsulfoxide | 1280.0 | 30.6 | 98 |

| Dioxane | 24.3 | 43.1 | 120 |

| Benzene | 14.1 | 42.1 | 132 |

| Data sourced from kinetic studies on methyl 2,4-dichloro-3,5-dinitrobenzoate. niscpr.res.in |

Spectroscopic Characterization and Structural Elucidation of 2,4 Dichloro 3,5 Dinitrobenzamide and Analogues

Application of Spectroscopic Techniques for Structural Proof

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. In compounds like 2,4-dichloro-3,5-dinitrobenzamide, the aromatic ring, nitro groups, and carbonyl group of the benzamide (B126) act as chromophores. The interaction of these groups influences the energy of electronic transitions, resulting in a characteristic absorption spectrum. nih.gov The position and intensity of absorption bands can confirm the presence of the conjugated system. For instance, dinitrobenzoate derivatives are known to have strong absorption bands, and the electronic environment can cause shifts in the maximum absorption wavelength (λmax). mdpi.comresearchgate.net

Table 1: Representative UV-Vis Absorption Data for Aromatic Nitro Compounds

| Chromophore | Typical λmax (nm) | Effect |

|---|---|---|

| Benzene (B151609) Ring | ~254 | Provides a baseline absorption for the aromatic system. |

| Nitro Group (-NO₂) | ~270-280 | Acts as an electron-withdrawing group, often leading to a bathochromic (red) shift. |

| Carbonyl Group (-C=O) | ~280 | Can exhibit n→π* transitions, though often weak. |

Note: This table provides illustrative data based on typical values for the chromophores present.

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. youtube.com It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. youtube.com Each functional group has a characteristic absorption frequency, providing a molecular "fingerprint". youtube.com For this compound, IR spectroscopy can confirm the presence of the amide, nitro, and chloro-aromatic groups. The analysis of IR spectra for related N-alkyl nitrobenzamides has been crucial in their characterization. nih.gov

Table 2: Key IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretching | 3400-3100 |

| C=O (Amide I) | Stretching | 1700-1650 |

| N-H (Amide II) | Bending | 1640-1550 |

| C-N (Aromatic Nitro) | Asymmetric Stretching | 1570-1500 |

| C-N (Aromatic Nitro) | Symmetric Stretching | 1370-1300 |

| C-Cl (Aromatic) | Stretching | 1100-1000 |

Note: This table is based on standard IR correlation charts and data from related compounds. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of an organic molecule by mapping the carbon and hydrogen framework. ¹H NMR provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. In this compound, the aromatic region of the ¹H NMR spectrum would be of particular interest. The molecule has a single proton on the benzene ring. Its chemical shift would be significantly influenced by the surrounding electron-withdrawing chloro and nitro substituents, causing it to appear far downfield. The amide protons (-CONH₂) would typically appear as a broad singlet.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Multiplicity | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic-H | Singlet | 8.5 - 9.0 |

Note: This table provides predicted values based on the analysis of substituted benzene derivatives. The exact shifts can vary based on the solvent and experimental conditions. nih.govchemicalbook.com

Crystallographic Analysis of Related Dinitrobenzoate and Dinitrobenzamide Structures

While spectroscopy provides clues about molecular connectivity, X-ray crystallography offers a definitive three-dimensional picture of a molecule's structure in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and the study of intermolecular interactions that dictate how molecules arrange themselves in a crystal lattice.

A notable example of crystallographic analysis in this family of compounds is the study of 4-methylanilinium 3,5-dinitrobenzoate. nih.gov This salt was synthesized from 4-methylaniline and 3,5-dinitrobenzoic acid. nih.gov Single-crystal X-ray diffraction revealed an orthorhombic crystal system with the space group Pbca. nih.gov The analysis showed that the crystal structure is stabilized by a network of hydrogen bonds. nih.gov

Table 4: Crystal Data for 4-Methylanilinium 3,5-Dinitrobenzoate

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₁₀N⁺ · C₇H₃N₂O₆⁻ |

| Molecular Weight | 319.27 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 19.790 (4) |

| b (Å) | 7.2380 (14) |

| c (Å) | 20.473 (4) |

| V (ų) | 2932.5 (10) |

| Z | 8 |

Data sourced from S. P. Ananth et al. (2008). nih.gov

The crystal packing of dinitrobenzamide and dinitrobenzoate derivatives is heavily influenced by hydrogen bonding and other non-covalent interactions. In the structure of 4-methylanilinium 3,5-dinitrobenzoate, strong N—H···O hydrogen bonds are observed between the ammonium (B1175870) group of the cation and the oxygen atoms of the carboxylate and nitro groups of the anion. nih.gov Specifically, N1···O1 and N1···O2 bond distances were found to be 2.761 Å and 2.803 Å, respectively. nih.gov Weaker C—H···O interactions further contribute to the stability of the crystal packing. nih.gov

In other related structures, such as salts of aminopyrimidines with thiobarbiturates, hydrogen bonds of the N—H···O and N—H···S types are crucial in forming self-complementary pairs and robust structural motifs. nih.gov Similarly, the crystal structure of methyl 4-chloro-3,5-dinitrobenzoate is stabilized by weak C—H···O hydrogen interactions between adjacent molecules. nih.gov These networks of intermolecular forces are fundamental to understanding the supramolecular chemistry of these compounds, influencing their physical properties and solid-state organization. nih.gov

Crystal Packing and Molecular Conformation in Related Aromatic Nitro Compounds

The introduction of nitro groups into a benzene ring generally leads to the formation of strong C–H⋯O intermolecular hydrogen bonds and π-π stacking interactions, which are primary determinants of the crystal packing. rsc.org These interactions replace the weaker C–H⋯π bonds found in unsubstituted benzene. rsc.org The specific orientation of the nitro groups and other substituents on the aromatic ring can either enhance or diminish these interactions, thereby affecting the molecular conformation and the resulting crystal structure.

In many nitro-substituted benzenes, stacking interactions form the primary structural motif. rsc.org However, the symmetrical substitution of nitro groups, as seen in p-dinitrobenzene, can lead to low molecular polarization and an absence of significant stacking interactions. researchgate.net The presence of both electron-donating and electron-withdrawing groups can further complicate these interactions by altering the electron distribution within the molecule. researchgate.net

Aromatic nitro compounds are known to participate in various organic reactions, and their structural characteristics, including the position of the nitro group, can influence their chemical behavior. wikipedia.orgnih.gov For instance, the presence of nitro groups typically retards electrophilic aromatic substitution while facilitating nucleophilic aromatic substitution. wikipedia.org

Detailed structural information for this compound is not extensively available in the public domain. However, analysis of related aromatic nitro compounds provides valuable insights into the expected crystal packing and molecular conformation.

Table 1: Crystallographic Data for a Related Aromatic Nitro Compound

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | V (ų) | Z |

| 1,3,5-Trimethyl-2,4-dinitrobenzene | C₉H₁₀N₂O₄ | Orthorhombic | P2₁2₁2₁ | 4.136 | 13.916 | 17.194 | 989.6 | 4 |

Data sourced from a study on 1,3,5-trimethyl-2,4-dinitrobenzene. nih.gov

Table 2: Key Conformational and Packing Features in Aromatic Nitro Compounds

| Feature | Description | Significance in Crystal Packing |

| C–H⋯O Hydrogen Bonds | Weak hydrogen bonds formed between a carbon-bound hydrogen and an oxygen atom of a nitro group. | These interactions are prevalent in nitro-substituted benzenes and play a significant role in linking primary structural motifs. rsc.org |

| π-π Stacking Interactions | Attractive, noncovalent interactions between aromatic rings. | Often the primary structural motif in nitro-substituted benzenes, influencing the layered arrangement of molecules. rsc.org |

| Nitro Group Orientation | The dihedral angle between the plane of the nitro group and the aromatic ring. | Steric hindrance from adjacent substituents can cause significant tilting of the nitro groups, affecting intermolecular contacts. nih.gov |

| Molecular Symmetry | The overall symmetry of the molecule. | Symmetrical substitution can lead to a decrease in molecular polarization and a reduction in stacking interactions. researchgate.net |

The interplay of these factors determines the final three-dimensional arrangement of the molecules in the crystal. For a molecule like this compound, one would anticipate a complex interplay of these interactions. The presence of two chloro- and two nitro-substituents, in addition to the benzamide functional group, would likely lead to a highly intricate network of intermolecular contacts, including C-H···O, N-H···O, and potentially halogen bonding interactions. The steric bulk of the ortho-substituents would also be expected to influence the planarity of the molecule, particularly the orientation of the amide and nitro groups relative to the benzene ring.

Advanced Computational and Theoretical Chemistry Studies of 2,4 Dichloro 3,5 Dinitrobenzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties and reactivity of molecules. For 2,4-dichloro-3,5-dinitrobenzamide, these calculations can elucidate the distribution of electrons and the energies of molecular orbitals, which are key to its chemical behavior.

Electronic Structure Analysis (e.g., HOMO-LUMO orbitals for related systems)

The electronic structure of an aromatic compound is significantly influenced by its substituents. In this compound, the benzene (B151609) ring is substituted with two chlorine atoms, two nitro groups, and a benzamide (B126) group. Both the chloro and nitro groups are electron-withdrawing, which profoundly impacts the electronic properties of the benzene ring.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity.

For nitroaromatic compounds, the presence of nitro groups tends to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. Studies on related substituted nitrobenzene (B124822) derivatives have consistently shown this trend. For instance, computational studies on dinitrobenzene derivatives reveal that the LUMO is often localized on the benzene ring and the nitro groups, indicating these as the primary sites for accepting electrons.

While specific HOMO-LUMO energy values for this compound are not readily found in the literature, data for analogous compounds can provide valuable context.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Nitrobenzene | -7.89 | -1.45 | 6.44 |

| 1,3-Dinitrobenzene | -8.54 | -2.58 | 5.96 |

| 2,4-Dichloronitrobenzene | -8.21 | -2.15 | 6.06 |

| Methyl 2,4-dichloro-3,5-dinitrobenzoate | Data not available | Data not available | Data not available |

Note: The values in this table are representative and sourced from various computational studies on related molecules. The exact values can vary depending on the computational method and basis set used.

For this compound, it is anticipated that the cumulative electron-withdrawing effects of the two chloro and two nitro groups would lead to a significantly low-lying LUMO, rendering the aromatic ring highly electron-deficient and thus activated towards nucleophilic substitution.

Natural Bond Orbital (NBO) Analysis for Charge Distribution

Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in a molecule, providing a chemically intuitive picture of bonding and charge distribution. It localizes the molecular orbitals into one-center (lone pairs) and two-center (bonds) orbitals, and their occupancies provide insight into the charge on each atom.

| Atom/Group | Expected Natural Charge | Reasoning |

|---|---|---|

| Carbonyl Carbon (C=O) | Positive | Bonded to two electronegative oxygen and nitrogen atoms. |

| Ring Carbons (C2, C4) | Positive | Attached to electronegative chlorine atoms. |

| Ring Carbons (C3, C5) | Positive | Attached to electron-withdrawing nitro groups. |

| Nitro Group Nitrogens | Positive | Bonded to two highly electronegative oxygen atoms. |

| Oxygen Atoms (Nitro and Carbonyl) | Negative | High electronegativity. |

| Chlorine Atoms | Negative | High electronegativity. |

Note: This table represents expected trends based on the principles of electronegativity and resonance effects, as specific NBO data for this compound is not available.

The charge distribution predicted by NBO analysis is crucial for understanding the molecule's reactivity, particularly its susceptibility to nucleophilic attack at the electron-deficient sites on the aromatic ring.

Reaction Pathway Modeling

Reaction pathway modeling uses computational methods to investigate the mechanisms of chemical reactions, including the identification of transition states and intermediates, and the calculation of activation energies.

Computational Investigations of Nucleophilic Substitution Transition States and Intermediates

The presence of multiple electron-withdrawing groups on the aromatic ring of this compound strongly suggests that it will readily undergo nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile attacks an electron-deficient carbon atom of the aromatic ring, leading to the displacement of a leaving group, in this case, a chloride ion.

Computational studies of SNAr reactions on similar substrates, such as dinitrochlorobenzene, have elucidated the mechanism, which typically proceeds through a two-step addition-elimination pathway involving a high-energy intermediate known as a Meisenheimer complex.

Addition Step: The nucleophile attacks one of the carbon atoms bearing a chlorine atom, forming a tetrahedral intermediate where the aromaticity of the ring is temporarily lost. This intermediate is a resonance-stabilized carbanion called a Meisenheimer complex.

Elimination Step: The aromaticity is restored by the departure of the leaving group (chloride ion).

Non Clinical and Chemical Biology Applications of 2,4 Dichloro 3,5 Dinitrobenzamide and Its Structural Analogues

Role as Synthetic Intermediates in Organic Synthesis

The unique structural features of 2,4-dichloro-3,5-dinitrobenzamide and its related compounds make them valuable precursors in organic synthesis. The presence of nitro groups and chlorine atoms on the benzene (B151609) ring provides reactive sites for a variety of chemical transformations, enabling the construction of more complex molecular architectures.

Precursors for the Synthesis of Agrochemicals (e.g., related 3,5-dinitroaniline (B184610) derivatives in coccidiosis prevention in poultry)

Dinitroaniline derivatives are a class of chemical compounds with the general formula C6H5N3O4, derived from both aniline (B41778) and dinitrobenzenes. wikipedia.org These compounds serve as important intermediates in the production of various industrial chemicals, including dyes and pesticides. wikipedia.org Specifically, dinitroaniline herbicides, which are primarily derived from trifluralin, are widely used in agriculture. wikipedia.org This class of herbicides includes benfluralin, butralin, and pendimethalin, among others. wikipedia.org They are effective in controlling grasses and broad-leafed weeds by inhibiting microtubule formation and are typically applied before weeds emerge. wikipedia.org

In the context of poultry farming, coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, poses a significant economic threat. msdvetmanual.comcyberleninka.ru The disease leads to diarrhea, weight loss, and reduced production in poultry and can be fatal. msdvetmanual.com Prevention is the primary strategy for control and is often achieved through the use of anticoccidial drugs or vaccination. msdvetmanual.com Synthetic drugs, such as diclazuril, a benzeneacetonitrile derivative, are widely used to control avian coccidiosis. researchgate.net The synthesis of such agrochemicals often involves intermediates like 3,5-dinitroaniline. 3,5-dinitroaniline itself can be prepared through the nitration of aniline followed by treatment with an alkaline solution. The structural framework provided by dinitroanilines is crucial for the development of effective anticoccidial agents. wikipedia.org

Intermediates for Kinesin Spindle Protein Inhibitors (based on benzotrifluoride (B45747) analogues)

Kinesin spindle protein (KSP), also known as Eg5, is a motor protein essential for cell division, specifically in the separation of centrosomes and the formation of the bipolar mitotic spindle. researchgate.netnih.gov Inhibiting KSP leads to cell cycle arrest and is a targeted approach in cancer therapy that may avoid the side effects associated with microtubule-targeting drugs. researchgate.netnih.gov

The development of KSP inhibitors has involved various chemical scaffolds. nih.gov 2,4-Dichloro-3,5-dinitrobenzotrifluoride (B1294799) serves as a key intermediate in the synthesis of some of these inhibitors. google.com This compound can be synthesized from 2,4-dichlorobenzotrifluoride (B41404) through a two-step nitration process. google.com The resulting dinitrobenzotrifluoride can then be further modified to create potent KSP inhibitors. For instance, dihydropyrrole derivatives have been identified as a class of KSP inhibitors, with compounds like MK-0731 reaching clinical trials. nih.gov The synthesis of such complex molecules often relies on versatile intermediates like the benzotrifluoride analogues of this compound. google.com

Chemical Biology Probes and Enzyme-Directed Systems

The reactivity of the nitro groups in this compound and its analogues makes them suitable for use as chemical biology probes, particularly in the study of enzyme-directed systems. These compounds can be designed to be activated by specific enzymes, allowing for targeted effects and detailed investigation of enzyme function.

Structure-Activity Relationships of 2,4-Dinitrobenzamide-5-mustards as Prodrugs for Bacterial Nitroreductases (e.g., Escherichia coli nfsB)

Bacterial nitroreductases, such as the NfsB enzyme from Escherichia coli, are of significant interest in gene-directed enzyme prodrug therapy (GDEPT). acs.orgnih.govacs.org This approach involves introducing the gene for the bacterial enzyme into tumor cells, which can then activate a non-toxic prodrug into a potent cytotoxic agent. acs.orgnih.govacs.org

A series of 2,4-dinitrobenzamide-5-mustards have been synthesized and evaluated as potential prodrugs for activation by the E. coli NfsB nitroreductase (NTR). acs.orgnih.govacs.org These compounds are typically prepared from 5-chloro-2,4-dinitrobenzoic acid or a corresponding 5-dimesylate mustard. acs.orgnih.govacs.org The structure-activity relationship (SAR) studies of these mustards have revealed several key factors influencing their efficacy:

Cytotoxicity in NTR-negative cells: In cells lacking the nitroreductase enzyme, the cytotoxicity of the mustards correlates positively with their lipophilicity (logP) and the reactivity of the less-reactive leaving group of the mustard function. It correlates negatively with the number of hydrogen bond acceptors and donors in the amide side chain. This suggests that in the absence of the activating enzyme, toxicity is likely due to the formation of DNA monoadducts. acs.org

Potency and Selectivity in NTR-positive cells: In cells expressing the nitroreductase, both potency and selectivity are enhanced by increased lipophilicity (logP) and the presence of hydrogen bond donors, while being decreased by hydrogen bond acceptors. Potency is also positively correlated with the leaving group efficiency of the more-reactive group, indicating that DNA crosslinking is the primary mechanism of cell killing. acs.org

Nitroreductase Selectivity: The greatest selectivity for activation by NTR was observed for asymmetric mustards, such as those containing both chloro/mesylate and bromo/mesylate groups. acs.orgnih.govacs.org

Bystander Effect: The ability of the activated drug to kill neighboring, non-transfected tumor cells (the bystander effect) is crucial for the success of GDEPT. This effect was found to correlate positively with logP and negatively with the reactivity of the leaving group, reflecting the diffusion and reaction properties of the activated metabolites. acs.orgnih.govacs.org Several of the synthesized mustards showed bystander efficiencies equal to or greater than that of CB 1954, a compound currently in clinical trials for NTR-GDEPT. acs.orgnih.govacs.org

The E. coli NfsB enzyme preferentially reduces the 2-nitro group of these dinitrobenzamide mustards to a hydroxylamine, which is a highly cytotoxic DNA crosslinking agent. acs.orgnih.gov

Development of Modified Benzamide (B126) Scaffolds for Enzyme-Targeted Reactions

The benzamide scaffold is a versatile platform for designing molecules that can interact with and be processed by specific enzymes. mdpi.com By modifying the substituents on the benzamide ring, researchers can fine-tune the properties of these molecules to target particular enzymes and achieve desired biological effects. mdpi.com

The development of modified benzamide scaffolds for enzyme-targeted reactions is an active area of research. These scaffolds can be functionalized to serve as inhibitors or substrates for various enzymes. For example, benzamide derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), enzymes implicated in Alzheimer's disease. mdpi.com

In the context of enzyme-prodrug therapy, modifying the benzamide scaffold can lead to improved drug-like properties. For instance, a prodrug platform has been developed for benzamide-based inhibitors of the bacterial cell division protein FtsZ to enhance their formulation and in vivo administration. nih.gov

Furthermore, the covalent and non-covalent attachment of polymers to enzymes, a process known as enzyme immobilization, can be achieved using scaffolds that facilitate specific interactions. frontiersin.orgnih.gov These modifications can enhance enzyme stability and activity. capes.gov.br The design of tunable polymeric scaffolds allows for the creation of robust and recyclable biocatalysts. frontiersin.org

常见问题

Q. What synthetic methodologies are recommended for preparing 2,4-Dichloro-3,5-dinitrobenzamide with high purity?

- Methodological Answer : A two-step approach is commonly employed:

Chlorination and Nitration : Start with a benzamide precursor (e.g., 3,5-dinitrobenzamide) and perform electrophilic substitution using Cl₂/FeCl₃ under controlled conditions to introduce chloro groups at positions 2 and 2.

Amidation : React the intermediate with ammonia or primary amines in polar aprotic solvents (e.g., DMF) at 60–80°C to stabilize the amide bond.

- Key Considerations : Monitor reaction progress via TLC and purify via recrystallization (water-ethanol mixtures yield ~65% purity ).

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Chlorination | Cl₂, FeCl₃, 0°C | 70–75 | 90% |

| Amidation | NH₃, DMF, 60°C | 63–68 | 99% |

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR in deuterated DMSO to resolve aromatic protons and confirm substitution patterns. The nitro groups deshield adjacent protons, causing distinct splitting .

- IR : Identify amide C=O stretching (~1650 cm⁻¹) and nitro N-O vibrations (~1520 cm⁻¹) .

- XRD : Single-crystal X-ray diffraction confirms molecular geometry and packing (e.g., monoclinic P21/c symmetry observed in related benzamides ).

Advanced Research Questions

Q. How can researchers resolve contradictions in thermal stability data across polymorphic forms of this compound?

- Methodological Answer :

- Polymorph Screening : Recrystallize from solvents with varying polarity (e.g., ethanol, acetone) to isolate forms. Monitor phase transitions via hot-stage microscopy and variable-temperature PXRD .

- Thermal Analysis : Use DSC to identify irreversible transitions (e.g., Form II → Form I at 175°C ).

- Contradiction Resolution : Cross-validate with in situ SC-XRD to track single-crystal-to-single-crystal transformations and rule out solvent-mediated artifacts .

- Data Table :

| Polymorph | Symmetry | Stability Range (°C) | Melting Point (°C) |

|---|---|---|---|

| Form I | Monoclinic (P21/n) | >175 | 190–195 |

| Hydrate | Triclinic (P1) | <100 | Decomposes |

Q. What computational strategies predict the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to anti-apoptotic proteins (e.g., Bcl-2 family). The nitro groups form hydrogen bonds with conserved Arg residues .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to compute electrostatic potential maps, highlighting electrophilic regions (e.g., nitro groups) for nucleophilic attack .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability in lipid bilayers, critical for membrane permeability studies .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly in reported protocols for this compound?

- Analysis :

- Solvent Effects : DMF increases amidation yields (63–68%) compared to DMSO (55–60%) due to better stabilization of transition states .

- Impurity Sources : Residual chlorinated byproducts (e.g., 2,4-dichloro-3,5-dinitrobenzoic acid) from incomplete amidation reduce purity. Address via column chromatography (silica gel, hexane:ethyl acetate 3:1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。